molecular formula C18H16ClN3O2 B12175830 N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide

Cat. No.: B12175830
M. Wt: 341.8 g/mol
InChI Key: UYTDQGNPOOYGMX-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide typically involves the condensation of 5-chloroindole with N-(3-acetylaminophenyl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide is unique due to its specific structural features, such as the presence of the acetylamino group and the 5-chloroindole moiety.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(5-chloroindol-1-yl)acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-9-14(19)5-6-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

UYTDQGNPOOYGMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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